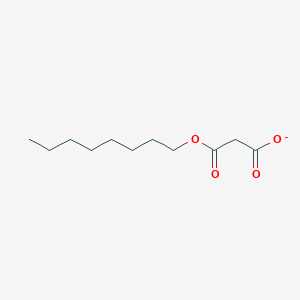

Propanedioic acid, monooctyl ester

Description

Propanedioic acid (malonic acid) derivatives, such as its esters, are widely utilized in organic synthesis, pharmaceuticals, and industrial applications. The monooctyl ester of propanedioic acid (C₃H₄O₄·C₈H₁₇) features a single octyl chain esterified to one of the two carboxylic acid groups of propanedioic acid. This structural configuration grants it distinct physicochemical properties, including enhanced lipophilicity compared to shorter-chain esters like dimethyl or diethyl malonates .

Properties

CAS No. |

196503-34-1 |

|---|---|

Molecular Formula |

C11H19O4- |

Molecular Weight |

215.27 g/mol |

IUPAC Name |

3-octoxy-3-oxopropanoate |

InChI |

InChI=1S/C11H20O4/c1-2-3-4-5-6-7-8-15-11(14)9-10(12)13/h2-9H2,1H3,(H,12,13)/p-1 |

InChI Key |

TWVLIAALYDUWFK-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCOC(=O)CC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, monooctyl ester is typically synthesized through the esterification reaction between propanedioic acid and octanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Propanedioic acid+OctanolAcid CatalystPropanedioic acid, monooctyl ester+Water

Industrial Production Methods

In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to shift the equilibrium towards ester formation. The use of solid acid catalysts, such as ion-exchange resins or zeolites, can enhance the efficiency and selectivity of the reaction. Additionally, the reaction conditions, such as temperature and molar ratios of reactants, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, monooctyl ester undergoes various chemical reactions typical of esters, including hydrolysis, transesterification, and reduction.

Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed back to propanedioic acid and octanol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Transesterification: Alcohol, acid or base catalyst.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Major Products Formed

Hydrolysis: Propanedioic acid and octanol.

Transesterification: New ester and alcohol.

Reduction: Alcohols.

Scientific Research Applications

Propanedioic acid, monooctyl ester has several applications in scientific research and industry:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other esters and derivatives.

Biology: Studied for its potential biological activities and interactions with enzymes and proteins.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of propanedioic acid, monooctyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release propanedioic acid and octanol, which can then participate in further biochemical reactions. The ester group can also interact with enzymes, influencing their activity and function.

Comparison with Similar Compounds

Structural Variations and Functional Groups

- Monooctyl Ester vs. Diethyl/Dimethyl Esters: Diethyl Propanedioic Acid Esters: Commonly used in vaping liquids, diethyl esters (e.g., diethyl malonate) exhibit lower molecular weights (C₇H₁₂O₄, MW 160.16) and higher volatility. Under thermal decomposition (e.g., vaping), they release ethanol and ethyl acetate , whereas monooctyl esters are less volatile due to their longer alkyl chain. Dimethyl Malonate: The dimethyl ester (C₅H₈O₄, MW 132.11) is a key analog selected by the EPA for hazard assessments. Its shorter chains result in higher water solubility (20.9 g/L at 25°C) compared to the monooctyl ester, which is practically insoluble in aqueous media .

- Substituted Propanedioic Acid Esters: Brominated derivatives (e.g., 2-bromo-2-methylpropanedioic acid diethyl ester) introduce steric and electronic effects, enhancing reactivity in alkylation reactions . Bulky substituents, such as tert-butoxy groups (e.g., dimethyl (tert-butoxycarbonylamino)malonate, C₁₀H₁₇NO₆), increase steric hindrance, affecting reaction kinetics .

Physicochemical Properties

| Property | Monooctyl Ester | Diethyl Malonate | Dimethyl Malonate |

|---|---|---|---|

| Molecular Weight | ~246.3 g/mol | 160.16 g/mol | 132.11 g/mol |

| Boiling Point | >250°C (estimated) | 199°C | 181°C |

| Water Solubility | Insoluble | 2.09% (w/w) | 20.9 g/L |

| LogP (Lipophilicity) | ~4.5 (predicted) | 0.89 | 0.35 |

The monooctyl ester’s extended alkyl chain significantly reduces polarity, making it suitable for non-polar matrices like polymers. In contrast, dimethyl malonate’s polarity facilitates its use as a solvent or crosslinker .

Industrial and Environmental Impact

- Vaping Emissions: Diethyl malonate decomposes into ethanol and acetaldehyde under vaping conditions, posing inhalation risks . Monooctyl esters, with higher thermal stability, are less likely to volatilize but may persist in environmental compartments due to their hydrophobicity .

- Environmental Persistence: The EPA classifies dimethyl malonate as readily biodegradable, whereas longer-chain esters like monooctyl are predicted to exhibit prolonged environmental persistence due to reduced microbial accessibility .

Toxicity Profiles

- Dimethyl Malonate: LD₅₀ (oral, rat) = 4,300 mg/kg, classified as low toxicity.

Key Research Findings and Contradictions

- Contradictory Decomposition Pathways: While Jiang et al. reported "smaller esters" as vaping byproducts, Baldovinos et al. identified ethanol and acetaldehyde as primary emissions, highlighting variability in decomposition mechanisms depending on experimental conditions .

- Metabolic Significance: The monooctyl ester’s role as a biomarker in algal stress responses contrasts with the decreased levels of methyl/ethyl esters in human sepsis models, underscoring organism-specific metabolic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.